(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
CAS No.: 218769-47-2
Cat. No.: VC2847289
Molecular Formula: C21H23Br2NO5
Molecular Weight: 529.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218769-47-2 |
|---|---|
| Molecular Formula | C21H23Br2NO5 |
| Molecular Weight | 529.2 g/mol |
| IUPAC Name | (2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 |
| Standard InChI Key | FIDRCCMPVDNMJC-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
The compound (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid presents several distinctive chemical identifiers and physical properties, summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 218769-47-2 |
| Molecular Formula | C21H23Br2NO5 |
| Molecular Weight | 529.2 g/mol |
| IUPAC Name | (2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| State | Solid |
| Storage Conditions | Refrigerated (2-8°C) |
Structural Features and Chemical Identifiers
The compound contains several notable structural features that define its chemical behavior and potential applications:
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A chiral center at the C-2 position with S-configuration
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Two bromine atoms at the 3,5-positions of the phenyl ring
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A phenylmethoxy (benzyloxy) group at the 4-position of the phenyl ring
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A tert-butoxycarbonyl (Boc) protecting group on the amino function
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A carboxylic acid group
Additional chemical identifiers include:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 |
| Standard InChIKey | FIDRCCMPVDNMJC-KRWDZBQOSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O |
The stereochemistry at the C-2 position is particularly important as it relates to the compound's potential biological activity and use in asymmetric synthesis applications.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves multi-step organic reactions starting from simpler precursors. The general synthetic pathway likely involves:
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Protection of an L-amino acid (likely phenylalanine) with a Boc protecting group
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Bromination of the aromatic ring to introduce the dibromo substitution pattern
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Introduction of the phenylmethoxy (benzyloxy) group via etherification
These transformations require careful control of reaction conditions to maintain the stereochemical integrity of the chiral center and to achieve regioselectivity in the functionalization of the aromatic ring.
| Property | Value |
|---|---|
| Molecular Weight | 279.914 |
| Density | 2.1±0.1 g/cm³ |
| Melting Point | 181-185°C (lit.) |
| Boiling Point | 273.3±35.0°C at 760 mmHg |
| Molecular Formula | C7H4Br2O2 |
| Flash Point | 119.1±25.9°C |
This compound could serve as a key intermediate in the synthesis pathway .
Applications and Research Uses
Medicinal Chemistry Applications
(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid has potential applications in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features may contribute to specific biological activities:
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Potential enzyme inhibition properties
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Possible antimicrobial activity
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Structure-activity relationship studies in drug discovery
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Use as a building block in peptide synthesis
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound may serve several important functions:
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As a chiral building block for the synthesis of more complex molecules
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As an intermediate in multi-step syntheses of bioactive compounds
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As a model compound for studying specific chemical transformations
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For the development of new synthetic methodologies
| Supplier | Product Code | Purity | Storage Condition |
|---|---|---|---|
| Vulcan Chem | VC2847289 | Not specified | Not specified |
| abcr GmbH | AB314129 | 95% | Not specified |
| BIOFOUNT | HCT004599 | 97% | 4-7 weeks delivery |
| Combi-Blocks | SS-8987 | Not specified | Not specified |
Product Specifications
Commercial preparations of this compound typically specify:
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Purity levels ranging from 95-97%
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Research-grade quality
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Specific storage requirements for maintaining stability
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Accompanying analytical data including NMR or HPLC purity assessment
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